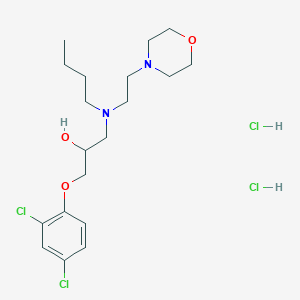![molecular formula C11H11N5O2 B14715075 6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one CAS No. 7155-23-9](/img/structure/B14715075.png)
6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one is a complex organic compound with a unique structure that includes an amino group, a nitroso group, and a substituted pyrimidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one typically involves the condensation of 4-methylphenylamine with a suitable pyrimidinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced through a subsequent nitration reaction, which requires careful control of temperature and reagent concentrations to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amino group, leading to different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s reactivity and versatility make it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitroso group may participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-4-(4-methylanilino)-5-nitroso-1H-pyrimidin-2-one
- 6-Amino-4-[(3-methylphenyl)amino]quinazoline
- 2-Amino-4-hydroxy-6-methylpyrimidine
Uniqueness
6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one stands out due to its specific combination of functional groups and structural features. The presence of both amino and nitroso groups on the pyrimidinone ring provides unique reactivity and potential for diverse applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical versatility and potential biological activity.
Eigenschaften
CAS-Nummer |
7155-23-9 |
|---|---|
Molekularformel |
C11H11N5O2 |
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
6-amino-4-(4-methylanilino)-5-nitroso-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H11N5O2/c1-6-2-4-7(5-3-6)13-10-8(16-18)9(12)14-11(17)15-10/h2-5H,1H3,(H4,12,13,14,15,17) |
InChI-Schlüssel |
OOXNMSKPNMYDQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)NC(=C2N=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



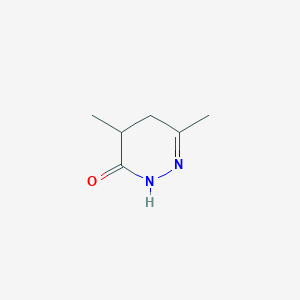
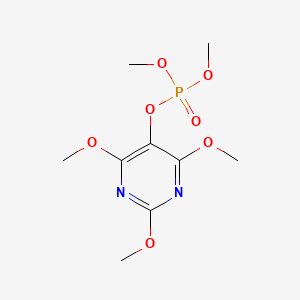
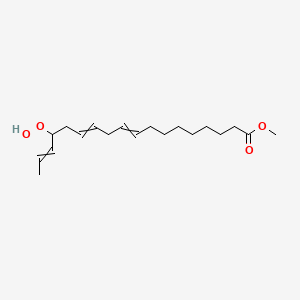
![3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene](/img/structure/B14715021.png)
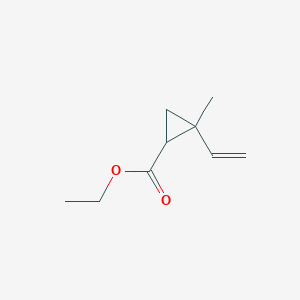

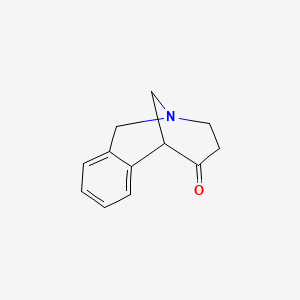
![3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14715041.png)




